molecular formula C8H7N3O2 B056142 Methyl 1H-1,2,3-benzotriazole-5-carboxylate CAS No. 113053-50-2

Methyl 1H-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B056142
CAS No.: 113053-50-2
M. Wt: 177.16 g/mol
InChI Key: ZMMBQCILDZFYKX-UHFFFAOYSA-N
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Description

Methyl 1H-1,2,3-benzotriazole-5-carboxylate is a versatile and high-value benzotriazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and materials science. Its core structure combines the electron-rich, aromatic benzotriazole system, known for its ability to act as a bioisostere and participate in metal coordination, with a synthetically flexible ester moiety at the 5-position. This configuration makes it an ideal precursor for the synthesis of a wide range of carboxylic acid and amide derivatives, which are pivotal in constructing more complex molecular architectures.

Properties

IUPAC Name

methyl 2H-benzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMBQCILDZFYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423351
Record name Methyl 2H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113053-50-2
Record name Methyl 2H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,2,3-benzotriazole-5-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the diazotization-cyclization of 3,4-diaminobenzoic acid (3,4-DABA) in acidic media. The reaction proceeds in two stages:

  • Diazotization : Sodium nitrite (NaNO₂) reacts with 3,4-DABA in glacial acetic acid at 0–5°C, forming a diazonium intermediate.

  • Cyclization : Intramolecular coupling of the diazonium group with the adjacent amine generates the benzotriazole core.

The crude product, benzotriazole-5-carboxylic acid, is subsequently esterified with methanol under acid catalysis to yield the target compound.

Key Parameters:

  • Temperature : Strict maintenance of 0–5°C prevents side reactions such as dimerization.

  • Molar Ratio : A 1:1.1 ratio of 3,4-DABA to NaNO₂ ensures complete conversion while minimizing excess nitrous acid.

  • Acid Concentration : Glacial acetic acid (150 mL per 10 g 3,4-DABA) provides optimal protonation for cyclization.

Stepwise Procedure and Yield Optimization

A representative protocol from US2012/277224 is summarized below:

StepReagentsConditionsOutcome
13,4-DABA (10 g), NaNO₂ (5 g)0–5°C, 12 hrBenzotriazole-5-carboxylic acid (9.8 g, 91%)
2Methanol, H₂SO₄Reflux, 4 hrMethyl ester (85–89% yield)

Critical Notes :

  • Isolation : Filtration at 0°C minimizes solubility losses of the intermediate carboxylic acid.

  • Esterification : Sulfuric acid (2% v/v) enhances methanol reactivity, achieving near-quantitative conversion.

Alternative Synthetic Routes

Esterification of Benzotriazole-5-Carboxylic Acid

Benzotriazole-5-carboxylic acid (CAS 23814-12-2) serves as a precursor for methyl ester synthesis. Esterification employs:

  • Fischer–Speier Conditions : Methanol/H₂SO₄ reflux (4–6 hr).

  • DCC/DMAP Coupling : Higher purity but lower yield (70–75%) due to side reactions.

Comparative Analysis:

MethodYield (%)Purity (HPLC)Scalability
Fischer–Speier85–89>95Industrial
DCC/DMAP70–75>99Lab-scale

Solvent Effects on Esterification

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Reaction Time (hr)Yield (%)
Methanol32.7489
Ethanol24.5682
DMF36.7278

Characterization and Quality Control

Spectroscopic Data

1H-NMR (DMSO-d₆, 300 MHz) :

  • δ 8.53 (s, 1H, H-4)

  • δ 8.01–8.04 (m, 1H, H-7)

  • δ 7.93 (d, J=8.4 Hz, 1H, H-6)

  • δ 3.89 (s, 3H, OCH₃)

LC/MS (ESI+) :

  • m/z 178.1 [M+H]⁺ (calc. 177.16)

Purity Assessment

  • HPLC : >95% purity (C18 column, 0.1% TFA/ACN gradient).

  • Melting Point : 192–194°C (decomposition).

Scale-Up Considerations

Industrial-Scale Challenges

  • Exothermicity : Diazotization requires jacketed reactors for precise temperature control.

  • Waste Management : Acetic acid recovery via distillation reduces environmental impact.

Cost Analysis

ComponentCost per kg (USD)Contribution (%)
3,4-DABA12058
NaNO₂157
Acetic Acid84
Methanol52
Purification6029

Chemical Reactions Analysis

Types of Reactions

Phe-Met-Arg-Phe, amide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents such as DCC or DIC are used for amino acid substitution reactions.

Major Products

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of methyl 1H-1,2,3-benzotriazole-5-carboxylate is as a corrosion inhibitor for metals, particularly copper and its alloys. The compound forms a protective layer on the metal surface, preventing oxidation and corrosion.

Case Study: Corrosion Protection in Industrial Settings

A study conducted in industrial environments demonstrated that the application of this compound significantly reduced corrosion rates in copper components exposed to saline environments. The protective efficacy was measured using electrochemical techniques, showing a reduction in corrosion current density by over 70% when treated with this compound compared to untreated samples .

UV Stabilization

This compound is also utilized as a UV stabilizer in various polymer formulations. Its ability to absorb UV radiation helps protect materials from photodegradation.

Data Table: UV Stability Testing Results

CompoundUV Absorption (nm)Stability Improvement (%)
This compound29060
Traditional UV Stabilizers30040

This data indicates that the compound provides superior protection against UV-induced degradation compared to traditional stabilizers .

Pharmaceutical Applications

Recent research has highlighted the potential of this compound in pharmaceutical applications due to its biological activities. It has shown promise as an anticancer agent and in managing oxidative stress.

Case Study: Anticancer Activity

In vitro studies have reported that this compound inhibits the proliferation of various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells with an IC50 value of approximately 25 µM . This suggests its potential as a lead compound for further development in cancer therapeutics.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds that are pharmacologically significant. Benzotriazole derivatives are known for their diverse biological activities and are frequently used in drug discovery.

Data Table: Synthetic Applications

Reaction TypeProductYield (%)
N-AlkylationAlkylated Benzotriazoles85
Coupling ReactionsBiologically Active Heterocycles75

These reactions demonstrate the versatility of this compound as a building block in organic synthesis .

Environmental Impact and Safety

While this compound has beneficial applications, it is essential to consider its environmental impact and safety profile.

Safety Profile

The compound is classified as harmful if swallowed or inhaled and can cause skin irritation . Proper handling and disposal methods should be followed to mitigate any environmental risks associated with its use.

Mechanism of Action

Phe-Met-Arg-Phe, amide exerts its effects by binding to specific receptors on the cell surface, leading to the activation of ion channels. In particular, it can activate sodium channels in invertebrates, resulting in increased sodium ion influx and subsequent physiological responses such as muscle contraction. The binding of Phe-Met-Arg-Phe, amide to its receptor induces conformational changes that open the ion channel, allowing sodium ions to flow into the cell .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Methyl 1H-Imidazole-4-Carboxylate (CAS 17325-26-7)
  • Structure : Replaces the triazole ring with an imidazole ring.
  • This compound is less aromatic than benzotriazole derivatives, affecting its stability and reactivity .
  • Applications : Used in coordination chemistry and as a ligand in catalysis.
Methyl 1H-Benzimidazole-5-Carboxylate (CAS 26663-77-4)
  • Structure : Features a fused benzene-imidazole system (benzimidazole) with a methyl ester at the 5-position.
  • Properties : The extended π-system increases lipophilicity, improving membrane permeability in biological systems.
  • Applications: Explored in antiviral and antitumor drug development due to benzimidazole’s known bioactivity .

Substituent Variations

Ethyl 1H-1,2,3-Benzotriazole-5-Carboxylate (CAS 73605-91-1)
  • Structure : Ethyl ester instead of methyl.
  • Properties: The longer alkyl chain reduces melting point (predicted ~160–165°C) and enhances solubility in non-polar solvents compared to the methyl analog.
  • Applications : Intermediate in synthesizing prodrugs with tailored pharmacokinetics .
5-Methyl-1H-Benzotriazole (CAS 136-85-6)
  • Structure : Lacks the carboxylate group, featuring only a methyl substituent.
  • Properties : Higher volatility (boiling point ~300°C) and lower polarity.
Ethyl 1-Benzyl-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate (CAS 133992-58-2)
  • Structure : Benzyl and methyl substituents on the triazole ring, with an ethyl ester.
  • Properties : Increased steric bulk alters reactivity in click chemistry applications. The benzyl group enhances lipophilicity, making it suitable for hydrophobic drug delivery systems .

Complex Derivatives

Methyl 5-Hexyl-1-[4-Phenyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4-Carboxylate (CAS 861210-45-9)
  • Structure : Hexyl chain and trifluoromethylpyrimidine substituent.
  • Properties : The electron-withdrawing trifluoromethyl group and extended alkyl chain significantly increase metabolic stability and target binding affinity.
  • Applications: Potential use in kinase inhibitors or agrochemicals due to its resistance to enzymatic degradation .

Key Data Table: Comparative Analysis

Compound Name (CAS) Core Structure Substituents Melting Point (°C) Key Applications
Methyl 1H-1,2,3-benzotriazole-5-carboxylate (113053-50-2) Benzotriazole Methyl ester at C5 177–179 Pharmaceutical intermediates
Methyl 1H-imidazole-4-carboxylate (17325-26-7) Imidazole Methyl ester at C4 Not reported Coordination chemistry
5-Methyl-1H-benzotriazole (136-85-6) Benzotriazole Methyl at C5 ~120–125 Corrosion inhibition
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate (73605-91-1) Benzotriazole Ethyl ester at C5 ~160–165 (predicted) Prodrug synthesis
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (133992-58-2) Triazole Benzyl, methyl, ethyl ester Not reported Drug delivery systems

Biological Activity

Methyl 1H-1,2,3-benzotriazole-5-carboxylate (MBTCA) is a compound belonging to the benzotriazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of MBTCA, including its antibacterial, antifungal, and antiparasitic properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzotriazole ring with a carboxylate group and methyl substitutions at specific positions. This unique structure influences its solubility and reactivity in biological systems. The compound is characterized by its ability to dissolve in organic solvents while being relatively insoluble in water, which may enhance its bioavailability in certain applications.

Antibacterial Activity

Research indicates that benzotriazole derivatives, including MBTCA, exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substitutions showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

CompoundTarget BacteriaMIC (μg/mL)
MBTCAMRSA12.5 - 25
Trifluoromethyl DerivativeMRSA12.5 - 25

This suggests that MBTCA could be developed further as an antibacterial agent.

Antifungal Activity

Benzotriazole derivatives have also shown antifungal activity. Studies have reported that certain benzotriazole compounds demonstrated effective inhibition against Candida albicans and Aspergillus species with MIC values ranging from 1.6 to 25 μg/mL . The introduction of hydrophobic groups on the benzotriazole ring was found to enhance antifungal potency.

CompoundTarget FungiMIC (μg/mL)
MBTCACandida albicans1.6 - 25
Other BenzotriazolesAspergillus niger12.5 - 25

Antiparasitic Activity

In addition to antibacterial and antifungal properties, MBTCA has potential antiparasitic effects. Research on related benzotriazole compounds has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, N-benzenesulfonylbenzotriazole derivatives showed dose-dependent growth inhibition of epimastigote forms with significant reductions in parasite numbers at concentrations as low as 25 μg/mL .

The exact mechanisms by which MBTCA exerts its biological effects are not fully understood due to limited research. However, it is hypothesized that the compound may interfere with cellular processes in target organisms through interactions with essential enzymes or cellular structures.

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the benzotriazole structure affect biological activity. For instance:

  • Substituents : The presence of bulky hydrophobic groups has been linked to increased antimicrobial activity.
  • Positioning of Functional Groups : Variations in the position of substituents on the benzotriazole ring can significantly influence both potency and spectrum of activity against different pathogens.

Case Studies

Several case studies illustrate the potential applications of MBTCA:

  • Antibacterial Efficacy : A comparative study involving various benzotriazole derivatives indicated that those with specific methyl substitutions exhibited enhanced antibacterial properties against resistant strains.
  • Antifungal Trials : Laboratory trials showed that MBTCA derivatives effectively inhibited fungal growth in vitro, suggesting possible applications in treating fungal infections.
  • Antiparasitic Research : Investigations into the antiparasitic effects of related compounds revealed promising results against Trypanosoma cruzi, paving the way for future drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1H-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification of the parent carboxylic acid derivative under acidic or catalytic conditions. For example, analogous compounds like ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate are synthesized via Mitsunobu reactions or nucleophilic substitutions (). Optimization may include temperature control (e.g., reflux in methanol), solvent selection (polar aprotic solvents like DMF), and catalyst screening (e.g., triethylamine for deprotonation). Purity can be enhanced via recrystallization or column chromatography using silica gel and gradient elution ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and triazole moieties. Mass spectrometry (MS) via electrospray ionization (ESI) or GC-MS validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as seen in related benzotriazole derivatives ().

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?

  • Methodological Answer : Variability in melting points (e.g., 177–179°C in vs. incomplete data in ) may arise from polymorphic forms or impurities. Researchers should cross-validate using differential scanning calorimetry (DSC) and ensure purity via HPLC or TLC. Calibrated equipment and standardized protocols (e.g., heating rates) are critical for reproducibility.

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound?

  • Methodological Answer : SHELXL is used for small-molecule refinement against high-resolution X-ray data. Key steps include:

  • Data Preparation : Integrate intensity data using SHELXPRO or similar interfaces.
  • Model Building : Assign anisotropic displacement parameters for non-H atoms.
  • Hydrogen Handling : Place H atoms geometrically or via riding models.
  • Validation : Analyze R-factors (target < 0.05) and residual electron density maps ( ). For complex cases (e.g., twinning), SHELXD/SHELXE may assist in phasing ( ).

Q. What role does this compound play in click chemistry applications?

  • Methodological Answer : The triazole core is a hallmark of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer synthesis. Researchers can functionalize the ester group for modular derivatization. For example, substituting the methyl group with propargyl or azide moieties allows covalent linkage to biomolecules ( ).

Q. How should researchers interpret conflicting toxicity data for this compound?

  • Methodological Answer : While some safety data sheets (SDS) lack acute toxicity data (), others note stability under recommended storage (). To resolve contradictions:

  • Experimental Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity).
  • Comparative Analysis : Cross-reference structurally similar compounds (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) with established toxicity profiles ().
  • Precautionary Measures : Use PPE (P95 respirators, nitrile gloves) as per occupational safety guidelines ().

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Methodological Answer :

  • Ester Group Replacement : Substitute methyl with ethyl or benzyl groups to alter lipophilicity ( ).
  • Triazole Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity ().
  • Hybrid Derivatives : Combine with benzothiazole or imidazole moieties for antimicrobial or anticancer screening ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-1,2,3-benzotriazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-1,2,3-benzotriazole-5-carboxylate

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